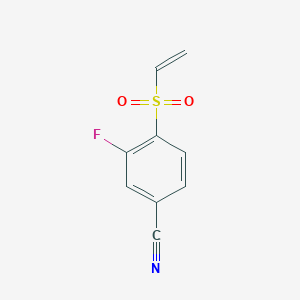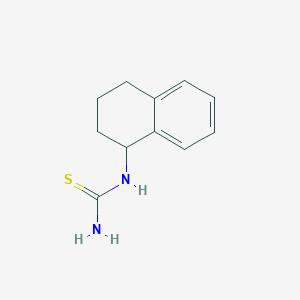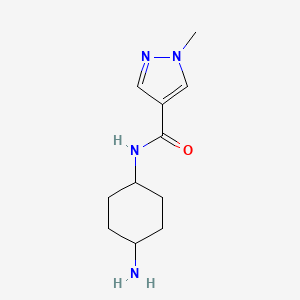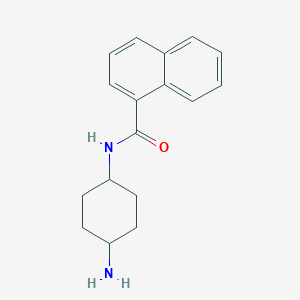
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as FM-Pyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has a pyrazole group attached to it, which makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatographic techniques. However, the limitations of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One potential direction is the further investigation of its mechanism of action and its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop more efficient synthesis methods. Finally, the development of new derivatives of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline may lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 3-fluoro-4-methoxyaniline with pyrazole-5-carboxaldehyde in the presence of a base. This reaction results in the formation of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has anticancer properties and can inhibit the growth of various cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-16-11-3-2-8(6-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNDLKGSPDRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-3-fluoro-4-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)



![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)




![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
